2-(Triphenylphosphoranylidene)succinic anhydride
Overview
Description
2-(Triphenylphosphoranylidene)succinic anhydride is an organic compound with the molecular formula C22H17O3P. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a triphenylphosphoranylidene group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Scientific Research Applications
2-(Triphenylphosphoranylidene)succinic anhydride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Mechanism of Action
Target of Action
It is known to be a significant reagent in organic synthesis , suggesting that it interacts with various organic compounds.
Mode of Action
It is typically used as a nucleophilic and redox reagent in organic synthesis , indicating that it likely interacts with its targets through nucleophilic substitution or redox reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Triphenylphosphoranylidene)succinic anhydride. It is a white crystalline solid that can dissolve in organic solvents such as dichloromethane, chloroform, and ether . It is stable in air but may undergo hydrolysis when exposed to moisture . Therefore, the environment in which it is stored and used can significantly impact its effectiveness and stability.
Biochemical Analysis
Biochemical Properties
It is known to be an important reagent in organic synthesis, often used as a nucleophilic reagent and a redox reagent
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Triphenylphosphoranylidene)succinic anhydride can be synthesized through the reaction of triphenylphosphine with maleic anhydride. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds via the formation of a phosphonium ylide intermediate, which then reacts with maleic anhydride to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may include the use of continuous flow reactors and optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Triphenylphosphoranylidene)succinic anhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the anhydride group to a diol or other reduced forms.
Substitution: The triphenylphosphoranylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or tetrahydrofuran and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions can produce diols or other reduced derivatives. Substitution reactions can result in a variety of substituted phosphoranylidene compounds .
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: A simpler anhydride without the triphenylphosphoranylidene group.
Maleic anhydride: Another anhydride with different reactivity due to the presence of a double bond.
Phosphonium ylides: Compounds with similar reactivity but different substituents on the phosphorus atom
Uniqueness
2-(Triphenylphosphoranylidene)succinic anhydride is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and other applications, distinguishing it from simpler anhydrides and other phosphonium ylides .
Properties
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)oxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17O3P/c23-21-16-20(22(24)25-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYNGWAHZKOMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238215 | |
Record name | 2-(Triphenylphosphoranylidene)succinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906-65-0 | |
Record name | (Triphenylphosphoranylidene)succinic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Triphenylphosphoranylidene)succinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 906-65-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Triphenylphosphoranylidene)succinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(triphenylphosphoranylidene)succinic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(TRIPHENYLPHOSPHORANYLIDENE)SUCCINIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85UZS3DN56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Triphenylphosphoranylidene)succinic anhydride enhance the performance of lithium-ion batteries, particularly at high temperatures?
A1: Research indicates that this compound functions as an effective electrolyte additive in lithium-ion batteries. [, , ] Specifically, it contributes to the formation of a stable solid electrolyte interphase (SEI) on the surface of the battery's electrodes. [, ] This stable SEI layer is crucial for mitigating detrimental side reactions at high temperatures, thus enhancing the battery's cycle life and capacity retention. []
Q2: What makes the SEI formed with this compound superior at high temperatures?
A2: Studies using Li(Ni1/3Co1/3Mn1/3)O2/graphite cells revealed that this compound leads to an SEI layer rich in semi-carbonate compounds. [] This composition results in a thinner and less resistive SEI, which is beneficial for efficient lithium-ion transport even at elevated temperatures. []
Q3: Beyond lithium-ion batteries, are there other applications for this compound?
A3: Yes, this compound is a versatile reagent in organic synthesis. For instance, it reacts with Schiff's bases to yield 1,5-disubstituted 2-hydroxypyrroles. [, ] These heterocyclic compounds are valuable building blocks in the synthesis of various pharmaceuticals and biologically active molecules.
Q4: What insights have Electron Paramagnetic Resonance (EPR) studies provided into the structure of radicals derived from this compound?
A4: EPR/ENDOR spectroscopy on X-irradiated single crystals of this compound revealed the formation of a stable radical species. [] This radical arises from the loss of a hydrogen atom at the carbon positioned alpha to both the carbonyl (CO) and the phosphorus-carbon (CP) bonds. [] The observed hyperfine coupling tensors, supported by ab initio calculations, indicate significant spin delocalization within the succinic anhydride ring. []
Q5: What is the "captodative effect," and how does it relate to the stability of radicals derived from this compound?
A5: The "captodative effect" refers to the enhanced stabilization of a radical center through the simultaneous presence of an electron-withdrawing group (capto) and an electron-donating group (dative). [] In the radicals derived from this compound, the carbonyl group acts as the capto group, while the phosphoranylidene moiety serves as the dative group. [] This synergistic electronic effect contributes significantly to the stability of these radicals. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.